4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride
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Overview
Description
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazepines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrido[2,3-b][1,4]diazepin core, followed by the introduction of the morpholinyl and methyl groups. The final step involves the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the diazepin ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinyl and methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways depend on the biological context, but it generally involves binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar compounds include other diazepines and pyrido[2,3-b][1,4]diazepin derivatives. What sets 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Diazepam
- Clonazepam
- Other pyrido[2,3-b][1,4]diazepin derivatives
These compounds share structural similarities but differ in their specific functional groups and resulting activities.
Properties
CAS No. |
113538-33-3 |
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Molecular Formula |
C15H21ClN4O2 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
2-methyl-5-(2-morpholin-4-ylethyl)-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-12-11-14(20)19(6-5-18-7-9-21-10-8-18)15-13(17-12)3-2-4-16-15;/h2-4H,5-11H2,1H3;1H |
InChI Key |
JYSAGBFXNDPYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N(C(=O)C1)CCN3CCOCC3.Cl |
Origin of Product |
United States |
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